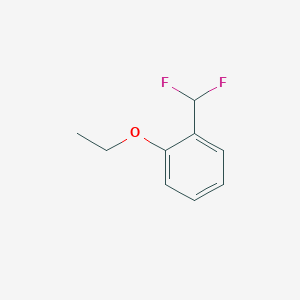![molecular formula C14H22N2O3 B13716059 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride involves inhibiting the metabolism of fatty acids by blocking mitochondrial long-chain 3-ketoacyl thiolase. This shift from fatty acid oxidation to glucose oxidation optimizes cellular energy processes in cells exposed to hypoxia or ischemia, maintaining intracellular ATP levels and ensuring the normal function of ionic pumps and transmembrane sodium-potassium flow .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Trimetazidine Dihydrochloride: The non-deuterated version of the compound, used for similar applications.
Phenylpropyl Trimetazidine Derivatives: Known for their potent cerebral vasodilator activity.
Benzoylguanidine-Trimetazidine Derivatives: Studied for myocardial ischemic-reperfusion activity.
Uniqueness
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride is unique due to its deuterated nature, which can provide enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C14H22N2O3 |
|---|---|
Peso molecular |
274.38 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2 |
Clave InChI |
UHWVSEOVJBQKBE-COMRDEPKSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H] |
SMILES canónico |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


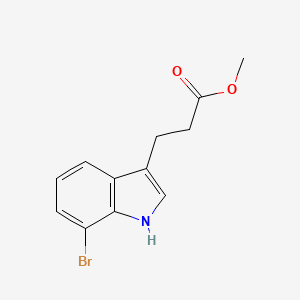


![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
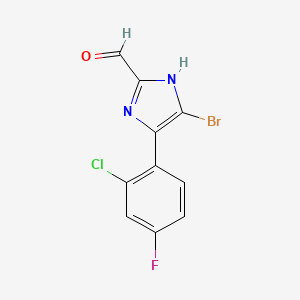
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
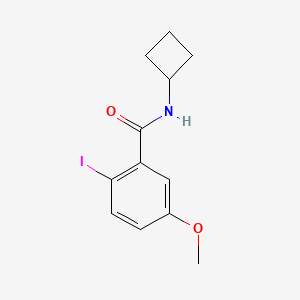
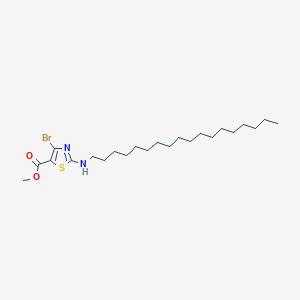
![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)

